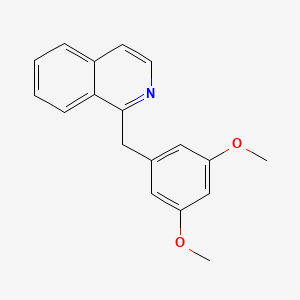

1-(3,5-Dimethoxybenzyl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

98237-14-0 |

|---|---|

Molecular Formula |

C18H17NO2 |

Molecular Weight |

279.3 g/mol |

IUPAC Name |

1-[(3,5-dimethoxyphenyl)methyl]isoquinoline |

InChI |

InChI=1S/C18H17NO2/c1-20-15-9-13(10-16(12-15)21-2)11-18-17-6-4-3-5-14(17)7-8-19-18/h3-10,12H,11H2,1-2H3 |

InChI Key |

DAZOEUNUVSUWDF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)CC2=NC=CC3=CC=CC=C32)OC |

Origin of Product |

United States |

The Enduring Legacy of Isoquinoline Alkaloid Research

The study of isoquinoline (B145761) alkaloids, a major class of naturally occurring compounds, has a rich history dating back to the early 19th century. nih.gov This era was marked by the isolation of morphine from the opium poppy (Papaver somniferum), a discovery that unveiled the potent physiological effects of this class of molecules and catalyzed extensive scientific inquiry. nih.govrsc.org Over the subsequent two centuries, researchers have identified approximately 2,500 distinct isoquinoline alkaloids, primarily from plant sources. oup.comwikipedia.org These compounds are predominantly found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae. wikipedia.org

The evolution of research in this field has been driven by the remarkable structural diversity and significant biological activities exhibited by isoquinoline alkaloids. nih.govrsc.org Early work focused on isolation and structural elucidation, laying the groundwork for understanding their chemical properties. As analytical techniques advanced, so did the depth of research, leading to the discovery of a wide spectrum of pharmacological activities. nih.gov This has resulted in the development of several crucial drugs, including the analgesic morphine, the antibacterial agent berberine (B55584), and the antitussive codeine. nih.govrsc.org The continuous discovery of new isoquinoline alkaloids and the ongoing investigation into their mechanisms of action ensure that this remains a vibrant and evolving field of natural product chemistry. numberanalytics.com

Structural Anatomy and Chemical Importance

1-(3,5-Dimethoxybenzyl)isoquinoline is a member of the benzylisoquinoline alkaloid subgroup, characterized by a benzyl (B1604629) group attached to the C1 position of the isoquinoline (B145761) core. wikipedia.org This structural framework is the backbone of numerous naturally occurring and synthetic compounds. wikipedia.org

The biosynthesis of benzylisoquinoline alkaloids is a well-studied process that begins with the amino acid tyrosine. wikipedia.org Through a series of enzymatic steps, tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. wikipedia.org These two precursors then undergo a condensation reaction, catalyzed by norcoclaurine synthase, to form the fundamental benzylisoquinoline scaffold. wikipedia.orgwikipedia.org The central precursor, (S)-norcoclaurine, is then subjected to a variety of enzymatic modifications, including methylations, hydroxylations, and ring cyclizations, to generate the vast diversity of benzylisoquinoline alkaloids. oup.comwikipedia.org The specific arrangement of the dimethoxybenzyl group in this compound is a result of these intricate biosynthetic pathways.

The Frontier of Derivative Research

Established Synthetic Pathways to the Isoquinoline Core

The construction of the isoquinoline nucleus has been a subject of extensive research, leading to the development of several named reactions that have become standard methods in organic synthesis.

Modifications of the Bischler-Napieralski Reaction for Substituted Isoquinolines

The Bischler-Napieralski reaction, discovered in 1893, is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orggoogle.com The reaction is typically promoted by a dehydrating agent, which also acts as a Lewis acid, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.comorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently dehydrogenated to furnish the aromatic isoquinoline ring system. wikipedia.org

The classical mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the new ring. wikipedia.orgorganic-chemistry.org The success of the cyclization is highly dependent on the electronic nature of the aromatic ring of the β-arylethylamine moiety; electron-donating groups on this ring facilitate the reaction. nrochemistry.com

Over the years, numerous modifications have been developed to improve the scope and mildness of the reaction. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) allows for the cyclodehydration to occur under much milder conditions, expanding the substrate scope to include more sensitive molecules. organic-chemistry.orgorganic-chemistry.org Another significant challenge is the potential for a side reaction known as the retro-Ritter reaction, which can be suppressed by using nitriles as solvents or by employing reagents like oxalyl chloride to generate an N-acyliminium intermediate that avoids the problematic elimination. organic-chemistry.orgorganic-chemistry.org

| Reagent/Condition | Advantage/Application |

| POCl₃, P₂O₅ | Classical, strong dehydrating agents for less reactive substrates. wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Tf₂O, 2-chloropyridine | Milder reaction conditions, broader substrate scope. organic-chemistry.orgorganic-chemistry.org |

| Oxalyl chloride/FeCl₃ | Avoids retro-Ritter side reaction. organic-chemistry.org |

| Microwave irradiation | Accelerated reaction times for library synthesis. organic-chemistry.org |

Pomeranz-Fritsch Reaction and Other Ring-Closure Methodologies

The Pomeranz-Fritsch reaction, also reported in 1893, provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgnrochemistry.comnih.gov The reaction first involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), which then cyclizes in the presence of a strong acid, such as concentrated sulfuric acid. nrochemistry.comnih.gov

This method is particularly valuable for accessing isoquinolines with substitution patterns that are difficult to achieve through other means. wikipedia.org Key modifications of this reaction have enhanced its versatility. The Schlittler-Müller modification, for example, uses a substituted benzylamine (B48309) and glyoxal (B1671930) semiacetal to produce 1-substituted isoquinolines. nih.gov For the synthesis of tetrahydroisoquinolines, the Bobbitt modification involves the initial hydrogenation of the benzalaminoacetal before the acid-catalyzed cyclization. nih.gov

Other important ring-closure methodologies for isoquinoline synthesis include the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, and the Pictet-Gams reaction, which is a variation of the Bischler-Napieralski reaction using a β-hydroxy-β-phenylethylamide that dehydrates to directly form the isoquinoline. google.com

Catalyst-Mediated and Green Chemistry Approaches in Isoquinoline Synthesis

In recent decades, the field of isoquinoline synthesis has been significantly advanced by the introduction of transition-metal-catalyzed reactions and a growing emphasis on green chemistry principles. These modern approaches offer advantages in terms of efficiency, atom economy, and environmental impact.

Palladium, rhodium, copper, and ruthenium catalysts have been extensively used to facilitate the construction of the isoquinoline skeleton. nih.gov These methods often involve C-H activation/annulation strategies, where a directing group on a precursor molecule guides the metal catalyst to selectively activate a C-H bond for the subsequent ring-forming annulation with a coupling partner like an alkyne or alkene. nih.gov For example, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes and their cyclization with internal alkynes provides a rapid assembly of multisubstituted isoquinolines. nih.gov

Green chemistry approaches aim to reduce the environmental footprint of chemical syntheses by using less hazardous solvents, recyclable catalysts, and more atom-economical reactions. The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, minimizes waste and improves efficiency. google.com Furthermore, the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG) in conjunction with recyclable catalysts, such as a Ru(II)/PEG-400 system for C-H/N-N bond functionalization, represents a significant step towards sustainable isoquinoline production. scribd.com

Specific Synthetic Routes to this compound and Related Benzylisoquinolines

The synthesis of this compound can be strategically planned using the classical reactions described above, with the Bischler-Napieralski reaction being a primary and logical choice.

Design and Synthesis of Precursor Molecules

The key precursor for the synthesis of this compound via the Bischler-Napieralski pathway is the amide N-(2-phenylethyl)-2-(3,5-dimethoxyphenyl)acetamide . This precursor is designed to contain the two essential fragments of the target molecule: the phenylethylamine unit that will form the isoquinoline core and the 3,5-dimethoxyphenylacetyl group that will become the 1-benzyl substituent.

The synthesis of this amide precursor is straightforward and typically involves the coupling of two commercially available or readily synthesized starting materials:

2-Phenylethylamine : This forms the backbone that will cyclize to create the isoquinoline ring.

3,5-Dimethoxyphenylacetic acid : This provides the dimethoxybenzyl moiety.

The amide bond can be formed using standard peptide coupling techniques. For instance, the carboxylic acid can be activated with a reagent like thionyl chloride to form the corresponding acid chloride, (3,5-dimethoxyphenyl)acetyl chloride , which then reacts with 2-phenylethylamine in the presence of a base to yield the target amide. Alternatively, direct coupling of the carboxylic acid and amine can be achieved using various coupling agents.

| Precursor Component | Role in Synthesis |

| 2-Phenylethylamine | Forms the A and B rings of the isoquinoline core. |

| 3,5-Dimethoxyphenylacetic acid | Provides the C ring (the 1-benzyl substituent). |

| Coupling Reagent (e.g., SOCl₂) | Activates the carboxylic acid for amidation. |

Optimization of Reaction Conditions and Yields for Benzylisoquinoline Formation

With the precursor amide in hand, the next critical step is the Bischler-Napieralski cyclization. This reaction transforms N-(2-phenylethyl)-2-(3,5-dimethoxyphenyl)acetamide into 1-(3,5-dimethoxybenzyl)-3,4-dihydroisoquinoline .

The choice of cyclizing agent and reaction conditions is crucial for maximizing the yield and minimizing side products. organic-chemistry.org

Cyclization: The amide is treated with a dehydrating agent like POCl₃ or P₂O₅ in an inert solvent such as toluene (B28343) or acetonitrile, typically at reflux temperatures. wikipedia.orgorganic-chemistry.org The electron-rich nature of the phenylethylamine ring facilitates the electrophilic attack.

Dehydrogenation: The resulting 3,4-dihydroisoquinoline (B110456) is often not isolated but directly subjected to dehydrogenation to form the final aromatic product, This compound . This aromatization is commonly achieved by heating the dihydroisoquinoline with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent.

Optimization of this two-step sequence involves a careful selection of reagents and conditions. For example, the concentration of POCl₃ and the reaction temperature can significantly influence the efficiency of the cyclization step. google.com For the dehydrogenation step, the choice of catalyst and solvent can affect the reaction time and yield. The table below outlines a typical, non-optimized reaction sequence.

| Step | Reactant | Reagents & Conditions | Product |

| 1. Amidation | 2-Phenylethylamine + 3,5-Dimethoxyphenylacetic acid | 1. SOCl₂ 2. Base (e.g., Triethylamine) | N-(2-phenylethyl)-2-(3,5-dimethoxyphenyl)acetamide |

| 2. Cyclization | N-(2-phenylethyl)-2-(3,5-dimethoxyphenyl)acetamide | POCl₃, reflux in Toluene | 1-(3,5-Dimethoxybenzyl)-3,4-dihydroisoquinoline |

| 3. Dehydrogenation | 1-(3,5-Dimethoxybenzyl)-3,4-dihydroisoquinoline | Pd/C, reflux in high-boiling solvent | This compound |

This systematic approach, rooted in well-established synthetic transformations, provides a reliable pathway to the target compound and its analogues, allowing for further exploration of their chemical and biological properties.

Strategies for Derivatization and Structure-Activity Relationship (SAR) Exploration

The exploration of structure-activity relationships is a cornerstone of drug discovery. For this compound and its analogues, this involves systematically altering different parts of the molecule to understand how these changes affect its biological properties. Key to this exploration are strategies that allow for precise chemical modifications at specific positions.

Regioselective Functionalization of the Isoquinoline Ring System

The isoquinoline core is a primary target for synthetic modification to modulate biological activity. Regioselective functionalization, the ability to introduce new chemical groups at specific positions on this ring system, is crucial for a systematic SAR study.

Recent advancements have provided powerful tools for achieving such selectivity. For instance, transition metal-catalyzed C-H activation has emerged as a highly effective strategy. nih.govchemrxiv.orgmdpi.com This approach allows for the direct introduction of functional groups at positions that might be difficult to access through traditional methods. For example, palladium-catalyzed C-H activation/annulation reactions have been developed for the synthesis of substituted isoquinolinones, demonstrating excellent regioselectivity. mdpi.com Similarly, rhodium-catalyzed reactions have enabled the regioselective C8-alkenylation of isoquinolones. chemrxiv.org

Chemical Modifications on the Dimethoxybenzyl Moiety

The dimethoxybenzyl group is another critical component for SAR exploration. Modifications to the number and position of methoxy (B1213986) groups, or their replacement with other substituents, can significantly influence the compound's interaction with biological targets.

Strategies for modifying the benzyl moiety often involve standard aromatic substitution reactions. However, the specific placement of the methoxy groups in this compound directs the regioselectivity of these reactions. For instance, electrophilic aromatic substitution would be expected to occur at positions ortho and para to the existing methoxy groups.

More advanced techniques, such as cross-coupling reactions, can be employed to introduce a wider variety of functional groups onto the benzyl ring. These methods allow for the precise installation of alkyl, aryl, or other functional groups, enabling a fine-tuning of the electronic and steric properties of this part of the molecule. The insights gained from these modifications are vital for optimizing the pharmacological profile of the lead compound.

Enantioselective Synthesis and Chiral Resolution of Isoquinoline Derivatives

The 1-position of the isoquinoline ring in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities and metabolic fates. Therefore, the ability to synthesize and isolate single enantiomers is of utmost importance.

Several strategies have been developed for the enantioselective synthesis of 1-substituted tetrahydroisoquinolines. One approach involves the use of chiral catalysts, such as chiral Brønsted acids, to control the stereochemical outcome of the reaction. rsc.org For example, an organocatalytic method has been reported for the enantioselective synthesis of 1-vinyl tetrahydroisoquinolines through the activation of allenamides with a chiral Brønsted acid. rsc.org

Another powerful technique is asymmetric hydroamidation catalyzed by nickel hydride (NiH), which has been successfully applied to the synthesis of chiral α-aminoboronates from alkenyl boronates with high enantioselectivity. nih.gov While not directly applied to 1-benzylisoquinolines in the provided context, the principles of transition-metal catalyzed asymmetric synthesis are broadly applicable. Asymmetric α-arylation of benzylamine derivatives has also been achieved using chiral lithium amide bases, providing a route to α,α-diarylmethylamines with high enantiomeric excess. researchgate.net

Analytical and Spectroscopic Methods for Compound Characterization

The unambiguous identification and structural elucidation of newly synthesized this compound analogues are critical steps in the research and development process. A combination of advanced spectroscopic techniques is employed to confirm the molecular structure, stereochemistry, and purity of these compounds.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For complex molecules like this compound derivatives, two-dimensional (2D) NMR experiments are often necessary for complete structural assignment. nih.govijper.org These techniques provide information about the connectivity between different atoms. Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. nih.gov

These advanced NMR techniques, often used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the regiochemistry and stereochemistry of the synthesized compounds. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its molecular formula. nih.govsci-hub.se

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.govresearchgate.netresearchgate.netepa.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented. The resulting fragment ions are then analyzed. The fragmentation pattern is often characteristic of a particular class of compounds and can provide valuable information about the structure of the molecule. researchgate.net For benzylisoquinoline alkaloids, characteristic fragmentation pathways, such as the cleavage of the bond between the isoquinoline and benzyl moieties, are often observed. sci-hub.seresearchgate.net

Different ionization techniques can be used in mass spectrometry, such as Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI). nih.gov The choice of ionization method depends on the properties of the analyte. Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the purification of individual compounds. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared and Ultraviolet-Visible spectroscopy are powerful, non-destructive analytical methods that provide valuable information about the functional groups and electronic transitions within a molecule. For this compound, these techniques offer a detailed fingerprint, confirming the presence of key structural features and providing insight into its chromophoric system.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. The IR spectrum of a related compound, (6,7-Dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone, reveals characteristic absorption bands at 1597 cm⁻¹ and 1660 cm⁻¹, corresponding to the C=N and C=O stretching vibrations, respectively. frontiersin.org Another related benzylisoquinoline alkaloid showed absorption bands at 3387 cm⁻¹ for the –OH group and 1597 cm⁻¹ for the C=N stretching vibration. frontiersin.org

For this compound, the expected IR spectrum would exhibit a series of characteristic absorption bands that confirm its structure. These would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the methylene (B1212753) bridge, these bands would appear in the 3000-2850 cm⁻¹ range.

C=N Stretching: A key absorption for the isoquinoline ring, expected around 1620-1580 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations from both the isoquinoline and dimethoxybenzyl moieties would be found in the 1600-1450 cm⁻¹ region.

C-O Stretching: The characteristic absorptions for the two methoxy groups on the benzyl ring would be prominent in the 1260-1000 cm⁻¹ range, typically showing strong, sharp bands.

Out-of-Plane C-H Bending: These vibrations, found in the 900-675 cm⁻¹ region, are diagnostic of the substitution pattern on the aromatic rings.

The following table summarizes the expected characteristic IR absorption bands for this compound based on typical values for its constituent functional groups.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H Stretch | Ar-H | 3100-3000 |

| Aliphatic C-H Stretch | -CH₂- | 3000-2850 |

| C=N Stretch | Imine (Isoquinoline) | 1620-1580 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| Asymmetric C-O-C Stretch | Aryl Ether | 1275-1200 |

| Symmetric C-O-C Stretch | Aryl Ether | 1075-1020 |

| Out-of-Plane C-H Bending | Aromatic | 900-675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophoric system.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic isoquinoline and dimethoxybenzyl ring systems. The isoquinoline moiety itself typically exhibits multiple absorption bands. For instance, isoquinoline in the gas phase shows absorption features around 3.96 eV. nih.gov In solution, isoquinoline derivatives display absorption maxima that can be influenced by substituents and the solvent. pnas.org

The expected UV-Vis absorption data for this compound would likely show characteristic maxima corresponding to the electronic systems of the isoquinoline and substituted benzene (B151609) rings. The following table outlines the anticipated absorption maxima based on the parent structures.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Isoquinoline Ring | π → π | ~220, ~270, ~320 |

| Dimethoxybenzyl Ring | π → π | ~220, ~275 |

The combination of these spectroscopic techniques provides a robust method for the confirmation of the chemical identity of this compound. The specific wavenumbers and wavelengths of maximum absorption, along with the patterns of the spectra, serve as a unique identifier for this particular molecular architecture.

In Vitro Target Identification and Mechanistic Studies

The biological effects of benzylisoquinoline alkaloids are largely attributed to their ability to interact with and modulate the activity of various enzymes crucial to cellular function. The following sections detail the in vitro inhibition of specific enzyme targets by analogues of this compound.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). cnr.it Their inhibition can lead to a range of therapeutic effects. The benzylisoquinoline alkaloid papaverine (B1678415), an analogue differing in the methoxy substitution pattern [1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline], has been identified as a potent PDE inhibitor. nih.govnih.govnih.gov

Research has shown that papaverine is a specific and potent inhibitor of PDE10A, an enzyme highly expressed in the brain's striatum and implicated in neuropsychiatric disorders. cnr.itfrontiersin.org In vitro studies have quantified this inhibitory activity, revealing that papaverine inhibits PDE10A with a half-maximal inhibitory concentration (IC50) of 36 nM. Its inhibitory effects on other PDE isoforms, such as PDE3A and PDE4D, are significantly less potent, with IC50 values of 1,300 nM and 320 nM, respectively. cnr.it This selectivity highlights the potential for developing targeted therapies based on the benzylisoquinoline scaffold. The inhibition of PDE10A leads to an increase in both cAMP and cGMP levels, which can modulate downstream signaling pathways, including those involving dopamine (B1211576) and glutamate. frontiersin.orgnih.gov

| Enzyme | IC50 (nM) | Reference |

|---|---|---|

| PDE10A | 36 | cnr.it |

| PDE3A | 1300 | cnr.it |

| PDE4D | 320 | cnr.it |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, thereby terminating synaptic transmission. nih.gov Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. nih.govfrontiersin.org Several isoquinoline alkaloids have demonstrated significant inhibitory activity against both AChE and BChE.

For instance, studies on alkaloids isolated from Corydalis cava have identified several potent inhibitors. (+)-Canadine was found to be the most potent AChE inhibitor among the tested compounds with an IC50 value of 12.4 µM. nih.gov Other related alkaloids like berberine (B55584) and palmatine (B190311) also exhibit notable cholinesterase inhibition. nih.gov Specifically, berberine has been reported to cause the highest AChE inhibition with an IC50 of 0.72 µg/mL, comparable to the drug galanthamine. nih.gov These findings suggest that the isoquinoline core structure is a viable pharmacophore for the design of cholinesterase inhibitors.

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (+)-Canadine | AChE | 12.4 | nih.gov |

| (+)-Canadaline | AChE | 20.1 | nih.gov |

| (+)-Canadaline | BChE | 85.2 | nih.gov |

| (±)-Corycavidine | BChE | 46.2 | nih.gov |

| (+)-Bulbocapnine | BChE | 67.0 | nih.gov |

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase that acts as a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. nih.gov Its dysregulation is implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and cancer. nih.govmdpi.com While direct inhibition data for this compound is not available, the related isoquinoline alkaloid berberine has been shown to modulate GSK-3β activity.

Berberine often exerts its effects by inhibiting upstream pathways that regulate GSK-3β. For example, it can inhibit the PI3K/Akt signaling pathway, which leads to a decrease in the inhibitory phosphorylation of GSK-3β at the Ser9 residue, thereby modulating its activity. cnr.itnih.gov Studies have shown that long-term treatment with berberine can reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, via the Akt/GSK-3β pathway. nih.gov This indicates that berberine indirectly inhibits GSK-3β's pathological activity. This modulation of GSK-3β suggests that the isoquinoline alkaloid structure is relevant for targeting this enzyme. cnr.itnih.gov

Lactate dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH) are critical enzymes in metabolic pathways. LDH plays a pivotal role in anaerobic glycolysis, converting pyruvate (B1213749) to lactate, and is a target in cancer therapy due to the metabolic reprogramming of tumor cells (the Warburg effect). nih.govmdpi.comfrontiersin.org MDH is a key enzyme in the citric acid cycle. cnr.it

Kinetic studies have revealed that several isoquinoline alkaloids are effective inhibitors of these dehydrogenases. Papaverine and berberine act as reversible competitive inhibitors of both muscle LDH and mitochondrial MDH with respect to the coenzyme NADH. cnr.itnih.govnih.gov This means they likely bind at or near the NADH binding site on the enzymes. nih.govnih.gov Isoquinoline itself is a much weaker inhibitor. The inhibitor constants (Ki) and dissociation constants (Kd) have been determined, quantifying the potency of these interactions. Berberine is a particularly potent inhibitor for both enzymes. cnr.itnih.govnih.gov

| Compound | Enzyme | Inhibitor Constant (Ki) (µM) | Dissociation Constant (Kd) (µM) | Reference |

|---|---|---|---|---|

| Berberine | Malate Dehydrogenase | 7.5 | 2.8 | cnr.itnih.govnih.gov |

| Berberine | Lactate Dehydrogenase | 12.6 | 3.1 | cnr.itnih.govnih.gov |

| Papaverine | Malate Dehydrogenase | 91.4 | 46 | cnr.itnih.govnih.gov |

| Papaverine | Lactate Dehydrogenase | 196.4 | 52 | cnr.itnih.govnih.gov |

| Isoquinoline | Malate Dehydrogenase | 200 | 86 | cnr.itnih.govnih.gov |

| Isoquinoline | Lactate Dehydrogenase | 425 | 114 | cnr.itnih.govnih.gov |

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for bacteria like Helicobacter pylori. nih.gov The isoquinoline alkaloid palmatine has been identified as a urease inhibitor. Molecular docking studies suggest that palmatine fits well into the active site of ureases, blocking the mobility of a flap over the active site cavity, which results in the inhibition of its activity. nih.gov

Topoisomerase: DNA topoisomerases are essential enzymes that manage the topology of DNA during cellular processes like replication and transcription, making them important targets for anticancer drugs. chemfaces.comwikipedia.org Several isoquinoline-based compounds have been developed as potent topoisomerase I inhibitors. Natural alkaloids like benzo[c]phenanthridines and synthetic compounds like indeno[1,2-c]isoquinolines, which are effective topoisomerase I poisons, share a common 3-arylisoquinoline structural core. chemfaces.com Furthermore, alkaloids isolated from Corydalis saxicola, such as (-)-scoulerine and (-)-pallidine, have demonstrated strong inhibitory activity against human DNA topoisomerase I, comparable to the well-known inhibitor camptothecin. This suggests that the isoquinoline framework is a key feature for interaction with and inhibition of this enzyme.

Ion Channel Modulation and Receptor Binding Profiling (e.g., SK Channel Blockade)

The modulation of ion channels is a significant area of investigation for isoquinoline alkaloids. Small-conductance calcium-activated potassium (SK) channels, in particular, have been identified as a key target. These channels are involved in neuronal afterhyperpolarization and are considered a therapeutic target for various neurological disorders.

Further studies on C-5 and C-8 substituted 1-(3,4-dimethoxy-benzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums revealed that a bulky alkyl substituent at the C-8 position of the tetrahydroisoquinoline ring increases the affinity for apamin-sensitive binding sites on SK channels. nih.govnih.gov Conversely, the introduction of an electron-withdrawing group at the C-5 and C-8 positions was found to be detrimental to the affinity for these channels. nih.govnih.gov These findings underscore the importance of the substitution pattern on the isoquinoline core for SK channel modulation.

Other isoquinoline-related structures have also been investigated for their effects on different ion channels. For example, certain debromoaplysiatoxin (B1238331) analogues with different ring systems have shown blocking activities against the Kv1.5 potassium channel, which is a target for atrial tachyarrhythmias. researchgate.netigem.org

The following table summarizes the findings on the SK channel blocking activity of some 1-(3,4-dimethoxybenzyl)tetrahydroisoquinoline analogues.

| Compound/Analogue | Modification | Observed Activity | Reference |

| 1-(3,4-dimethoxybenzyl)tetrahydroisoquinolinium derivatives | C-8 bulky alkyl substitution | Increased affinity for apamin-sensitive binding sites | nih.govnih.gov |

| 1-(3,4-dimethoxybenzyl)tetrahydroisoquinolinium derivatives | C-5 and C-8 electron-withdrawing group | Decreased affinity | nih.govnih.gov |

| Thiophenic analogues and 8-methoxy derivatives | Poor affinity for apamin-sensitive binding sites | nih.govnih.gov |

Cellular Signaling Pathway Interventions

The interaction of isoquinoline alkaloids with cellular signaling pathways is a key aspect of their pharmacological effects. While specific data for this compound is scarce, studies on related compounds offer a glimpse into their potential mechanisms of action.

For example, the natural isoquinoline alkaloid berberine has been shown to inhibit the proliferation of colon cancer cells by downregulating the expression of the Epidermal Growth Factor Receptor (EGFR) and activating autophagy and apoptosis through the p38 signaling pathway. mdpi.com Another study on a novel imidazo[1,5-b]isoquinolinone derivative, U63A05, demonstrated that it suppresses mast cell activation and allergic responses by inhibiting the activation of Syk, a key signaling molecule, and downstream pathways including LAT, SLP-76, Akt, Erk1/2, p38, and JNK. nih.gov

These examples highlight that isoquinoline-based compounds can interfere with various critical signaling cascades involved in cell proliferation, inflammation, and survival. The specific signaling pathways modulated by this compound remain to be elucidated but are likely to be influenced by the precise arrangement of the methoxy groups on the benzyl ring, which can affect receptor binding and enzyme inhibition.

Investigations of Cellular Anti-Proliferative Activity

The anti-proliferative activity of isoquinoline derivatives against various cancer cell lines is a well-documented area of research. nih.gov A variety of phenylaminoisoquinolinequinones have been synthesized and evaluated, showing that the location and electronic properties of substituents on the phenylamino (B1219803) group significantly influence their anti-proliferative effects. nih.gov

In one study, a series of 6,7-substituted isoquinolinequinones were synthesized and tested for their in vitro anti-proliferative properties against a panel of three human cancer cell lines: AGS (gastric), SK-MES-1 (lung), and J82 (bladder). nih.gov The results indicated that these compounds exhibited moderate to high anti-proliferative activity. nih.gov

Furthermore, research on a trimethoxyphenyl-containing chalcone-vindoline hybrid identified it as a promising lead compound with submicromolar activity against the A2780 ovarian cancer cell line. mdpi.com This highlights the potential of incorporating the trimethoxyphenyl moiety, which is related to the dimethoxybenzyl group of the title compound, in the design of new anti-cancer agents.

The table below presents data on the anti-proliferative activity of some phenylaminoisoquinolinequinone analogues.

| Compound Series | Cancer Cell Lines Tested | Activity Level | Reference |

| Phenylaminoisoquinolinequinones | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Moderate to High | nih.gov |

Evaluations of Antimicrobial and Antimalarial Activities

Isoquinoline alkaloids have demonstrated a broad spectrum of antimicrobial and antimalarial activities. researchgate.netmdpi.com This has made them an attractive scaffold for the development of new therapeutic agents to combat infectious diseases. nih.govinternationalscholarsjournals.com

In the realm of antimicrobial research, new classes of alkynyl isoquinolines have been shown to possess strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds were also effective against intracellular MRSA within macrophages. nih.gov Another study on a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, revealed its in vitro activity against Pseudomonas aeruginosa. internationalscholarsjournals.com

Regarding antimalarial properties, various isoquinoline derivatives have been investigated. An in silico study of a 6,7-dinitro-2- nih.govresearchgate.netnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione derivative suggested potential antimalarial activity through binding to protein targets in Plasmodium falciparum. nih.govnih.gov Hybrid molecules combining the 4-aminoquinoline (B48711) structure with a 1,3,5-triazine (B166579) ring have also shown considerable antimalarial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. rsc.org

The following table summarizes the antimicrobial and antimalarial activities of some isoquinoline analogues.

| Compound Class/Derivative | Target Organism/Strain | Observed Activity | Reference |

| Alkynyl isoquinolines | Gram-positive bacteria (including MRSA) | Strong bactericidal activity | nih.gov |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Pseudomonas aeruginosa | In vitro activity | internationalscholarsjournals.com |

| 6,7-Dinitro-2- nih.govresearchgate.netnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione | Plasmodium falciparum | Potential antimalarial activity (in silico) | nih.govnih.gov |

| 4-Aminoquinoline-1,3,5-triazine hybrids | P. falciparum (chloroquine-sensitive and -resistant) | Considerable antimalarial activity | rsc.org |

Comprehensive Structure-Activity Relationship (SAR) Analyses

Identification of Structural Determinants for Biological Potency

The biological potency of 1-benzylisoquinoline (B1618099) derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies on various analogues have identified key determinants for their activity.

For SK channel blockers based on the 1-(3,4-dimethoxybenzyl)tetrahydroisoquinoline scaffold, the presence of a charged nitrogen atom is considered essential for affinity. nih.gov As mentioned earlier, a bulky alkyl group at the C-8 position enhances affinity, while electron-withdrawing groups at C-5 and C-8 are unfavorable. nih.govnih.gov

In the context of anti-proliferative phenylaminoisoquinolinequinones, the position and the electron-donating capacity of the substituent on the phenylamino group are critical. nih.gov This suggests that the electronic properties of the molecule play a significant role in its interaction with biological targets.

For antimalarial bisbenzylisoquinoline alkaloids, the stereochemistry at the C-1' position of the BBIQ structure has been implicated in the selective action against resistant malaria strains. mdpi.com This highlights the importance of stereoisomerism in determining biological activity.

Correlating Substituent Effects with Specific Receptor/Enzyme Interactions

The effects of different substituents on the 1-benzylisoquinoline framework can be correlated with their interactions at specific receptors or enzymes. The dimethoxy substitution pattern on the benzyl ring is a crucial factor in this regard. While direct comparative studies between the 3,5- and 3,4-dimethoxy isomers are lacking, we can infer potential differences based on general principles of medicinal chemistry.

The 3,4-dimethoxy substitution pattern, being a catechol-O-methyltransferase (COMT) derived motif, is common in many biologically active natural products and drugs that interact with adrenergic and dopaminergic receptors. The change to a 3,5-dimethoxy pattern alters the electronic distribution and steric bulk of the benzyl ring. This could lead to a different binding affinity and selectivity profile for various receptors and enzymes. For instance, the 3,5-dimethoxy arrangement might favor binding to different pockets in an enzyme's active site compared to the 3,4-isomer.

In studies of SK channel blockers, the affinity of 1-(3,4-dimethoxybenzyl)tetrahydroisoquinoline derivatives for the apamin (B550111) binding site is clearly modulated by substituents on the isoquinoline ring. nih.govnih.gov This indicates a specific interaction with the channel protein where the spatial arrangement and electronic nature of these substituents are critical for binding.

For anti-proliferative phenylaminoisoquinolinequinones, the observed differences in activity with varying substituents are attributed to donor-acceptor interactions, which are evaluated through the redox properties of the molecules. nih.gov This suggests that the mechanism of action may involve redox cycling or interaction with targets sensitive to the molecule's electronic state.

Stereochemical Influence on Pharmacological Efficacy

The biosynthesis of most benzylisoquinoline alkaloids (BIAs) in plants proceeds through the stereoselective condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to produce (S)-norcoclaurine. mdpi.comwikipedia.org This (S)-configuration is the precursor to a vast array of over 2,500 naturally occurring BIAs. frontiersin.org The stereospecificity of the enzymes in the biosynthetic pathways is a key feature; for example, different enzymes are required to process (S)-reticuline versus (R)-reticuline, leading to distinct classes of alkaloids. mdpi.com

In the context of synthetic analogues, the separation and pharmacological evaluation of individual enantiomers are crucial. For instance, studies on various 1-benzyltetrahydroisoquinoline derivatives have shown that the affinity for dopamine and serotonin (B10506) receptors can be stereoselective. nih.gov The development of selective ligands for these neurotransmitter receptors often relies on optimizing the stereochemistry to achieve the desired therapeutic effect while minimizing off-target activities. nih.gov Although specific comparative efficacy data for the (R)- and (S)-enantiomers of this compound are not extensively detailed in the available literature, the established principles of stereoselectivity within the broader class of 1-benzylisoquinoline alkaloids strongly suggest that the pharmacological actions of its enantiomers would also differ significantly.

Preclinical Evaluation and Lead Compound Optimization

Efficacy Assessments in Relevant In Vitro Biological Models

The preclinical evaluation of this compound and its analogues has been advanced through a variety of in vitro models to assess their potential therapeutic efficacy. These studies have primarily focused on anticancer and neuroprotective activities, leveraging cell lines and enzymatic assays to elucidate mechanisms of action and structure-activity relationships.

In vitro anticancer activity has been a significant area of investigation for related tetrahydroisoquinoline (THIQ) derivatives. For example, a series of THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. nih.gov The inhibitory activity of these compounds against key signaling pathways, such as KRas, has been a focal point. nih.gov The table below summarizes the in vitro cytotoxic activity of some quercetin-tetrahydroisoquinoline derivatives against different cell lines.

| Compound | Cell Line | IC50 (µM) after 72h |

| Quercetin (B1663063) | MRC-5 (healthy) | 45.3 ± 2.1 |

| HeLa (cancer) | 35.6 ± 1.8 | |

| MDA-MB-231 (cancer) | 42.1 ± 2.3 | |

| MDA-MB-468 (cancer) | > 200 | |

| Derivative 2a | MRC-5 (healthy) | 65.4 ± 3.2 |

| HeLa (cancer) | 28.9 ± 1.5 | |

| MDA-MB-231 (cancer) | > 200 | |

| MDA-MB-468 (cancer) | > 200 | |

| Derivative 2b | MRC-5 (healthy) | 78.2 ± 3.9 |

| HeLa (cancer) | 33.1 ± 1.7 | |

| MDA-MB-231 (cancer) | > 200 | |

| MDA-MB-468 (cancer) | > 200 |

Data derived from in vitro studies on quercetin-tetrahydroisoquinoline derivatives. mdpi.com

Furthermore, certain isoquinoline alkaloids have been investigated for their ability to inhibit enzymes implicated in neurodegenerative diseases. For instance, some tetrahydroisoquinoline derivatives have shown inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.comnih.gov The table below presents the inhibition properties of quercetin and its tetrahydroisoquinoline derivatives.

| Compound | eeAChE IC50 (µM) | eqBuChE IC50 (µM) |

| Quercetin | 15.3 ± 0.8 | 25.1 ± 1.3 |

| Derivative 2a | 22.8 ± 1.1 | 12.5 ± 0.6 |

| Derivative 2b | 28.4 ± 1.4 | 15.7 ± 0.8 |

eeAChE: Electrophorus electricus acetylcholinesterase; eqBuChE: Equine butyrylcholinesterase. mdpi.com

These in vitro assessments are crucial for identifying lead compounds and understanding the structural modifications that can enhance potency and selectivity. The presence of the 1-(3,5-dimethoxybenzyl) moiety is a feature that can be systematically modified to optimize biological activity. researchgate.net

Proof-of-Concept Studies in Animal Models (e.g., Rodents, Non-human Primates)

While specific in vivo proof-of-concept studies for this compound are not extensively documented, research on related benzylisoquinoline and isoquinoline alkaloids in rodent models provides valuable insights into their potential therapeutic applications. These studies have demonstrated the in vivo efficacy of this class of compounds in models of inflammation and cognitive dysfunction.

For instance, the natural alkaloid anatabine (B1667383), which shares a pyridine (B92270) ring structure with isoquinolines, has been profiled in rodents for its anti-inflammatory effects. nih.gov In a rat model of carrageenan-induced paw edema, intraperitoneal administration of anatabine resulted in a dose-dependent reduction of inflammation. nih.gov Furthermore, in a murine model of multiple sclerosis, anatabine administration was associated with reduced neurological deficits. nih.gov

Another example is the isoquinoline alkaloid papaverine, which has been shown to improve cognitive impairment in a mouse model of Huntington's disease. mdpi.com Studies on other isoquinoline precursors have also indicated positive effects on learning and memory processes in rats. mdpi.comdntb.gov.ua These findings in animal models, although not directly on this compound, support the therapeutic potential of the broader isoquinoline alkaloid class and provide a rationale for future in vivo investigations of this specific compound and its optimized analogues. Such studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties in a whole-animal system.

Translational Research Paradigms in Drug Discovery

The journey of a promising compound like this compound from preclinical discovery to clinical application is guided by translational research paradigms. This framework aims to bridge the gap between basic scientific research and real-world health outcomes. nih.gov For isoquinoline alkaloids, this involves a multi-faceted approach that addresses the challenges and leverages the opportunities associated with this class of compounds.

A key aspect of translational research is the identification and validation of biomarkers. For neurodegenerative diseases, for example, biomarkers could include imaging markers of neuronal integrity or fluid-based markers of disease progression. For anticancer applications, biomarkers might involve specific genetic mutations or protein expression levels that predict a response to the drug. nih.gov The development of positron emission tomography (PET) imaging agents from isoquinoline derivatives is an active area of research to visualize and quantify targets like small conductance Ca2+-activated K+ (SKCa) channels in the brain and other organs. nih.gov

The inherent biological activity of many natural isoquinoline alkaloids is often accompanied by challenges such as low bioavailability, poor solubility, and potential toxicity. frontiersin.orgnih.gov Translational research focuses on overcoming these hurdles through lead compound optimization. This can involve the synthesis of novel analogues with improved pharmacokinetic properties or the development of advanced drug delivery systems. nih.gov

Computational and Theoretical Approaches in the Study of 1 3,5 Dimethoxybenzyl Isoquinoline

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. 13.235.221 This method is instrumental in understanding how ligands like 1-(3,5-dimethoxybenzyl)isoquinoline and its analogs interact with protein targets at the atomic level.

Prediction of Binding Poses and Interaction Networks

Molecular docking simulations are employed to predict the binding poses of isoquinoline (B145761) derivatives within the active sites of various protein targets. For instance, in the context of cancer therapy, docking studies have been used to investigate the interactions of isoquinoline alkaloids with targets like microtubule affinity regulating kinase (MARK4) and the main protease (Mpro) of SARS-CoV-2. researchgate.netnih.gov These studies help in identifying key amino acid residues involved in the binding, which is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

The predicted binding poses reveal the intricate network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For example, the binding of isoquinoline derivatives to the active site of phosphodiesterase-5 (PDE5) has been analyzed, highlighting the critical role of specific residues in complex formation. ajchem-a.com The accuracy of these predictions is often assessed by the root-mean-square deviation (RMSD) between the predicted and experimentally determined ligand poses. 13.235.221

Table 1: Examples of Molecular Docking Studies on Isoquinoline Derivatives

| Target Protein | Ligand/Compound Class | Key Findings |

| Microtubule Affinity Regulating Kinase (MARK4) | Isoquinoline alkaloids (Isoliensinine, Liensinine, Methylcorypalline) | Isoliensinine, liensinine, and methylcorypalline showed the highest binding affinities within the 5ES1 receptor. researchgate.net |

| SARS-CoV-2 Main Protease (Mpro) | Noscapine (B1679977) | Exhibited a very high docking score (−292.42 kJ/mol), indicating strong inhibition activity. nih.gov |

| Phosphodiesterase-5 (PDE5) | 3-(1,3-dioxoisoindolin-2-yl) benzyl (B1604629) nitrate | Steric interactions play a major role in complex formation, with key residues including Phe820, Gln817, and Tyr612. ajchem-a.com |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

QSAR models are developed using a set of compounds with known activities. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical relationship is established. For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrimido-isoquinolin-quinones to identify structural features that enhance their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Such studies have guided the design and synthesis of new derivatives with improved potency. nih.gov

Cheminformatics tools are used to manage and analyze large datasets of chemical compounds, aiding in the identification of structure-activity relationships and in the design of new molecules with desired properties.

Virtual Screening for Novel Scaffolds and Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS).

Virtual screening campaigns have been successful in identifying novel chemical scaffolds for various targets. For example, a consensus-based virtual screening workflow led to the discovery of nih.govnih.govresearchgate.nettriazolo[1,5-b]isoquinolines as a new structural class of inhibitors for Maternal Embryonic Leucine-zipper Kinase (MELK). nih.gov Similarly, virtual screening can be employed to identify natural products with potential therapeutic activities. For instance, a pharmacophore-based screening of a natural compound library was used to find potential herbicides that target 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). nih.gov

The process of hit identification involves selecting promising candidates from the virtual screening results for experimental validation. nih.gov The identified hits can then be further optimized to improve their potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding dynamics of molecules over time. osti.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of ligand-protein complexes.

MD simulations are used to assess the stability of predicted binding poses from molecular docking. For example, a 100 ns molecular dynamics simulation confirmed the stable binding of methylcorypalline within the MARK4 enzyme. researchgate.net Furthermore, MD simulations can reveal the flexibility of both the ligand and the protein, which is not always accounted for in rigid docking approaches. 13.235.221 This is crucial for understanding the "induced-fit" mechanism of ligand binding. 13.235.221 Conformational analysis through MD simulations can also elucidate the preferred shapes and orientations of molecules in solution. mdpi.com

In Silico Exploration of Biosynthetic Pathways for Isoquinoline Alkaloids

Computational methods are also being used to explore the biosynthetic pathways of natural products like isoquinoline alkaloids. These in silico approaches can help to identify the genes and enzymes responsible for the production of these complex molecules.

By analyzing genomic and metabolomic data, researchers can propose hypothetical biosynthetic routes. For example, a novel biosynthetic pathway for an isoquinolinequinone alkaloid in Streptomyces albus was identified, demonstrating that tryptophan, rather than the more common precursor tyrosine, serves as the main building block. nih.gov Computational workflows can systematically screen the biochemical vicinity of a known pathway to identify potential new derivatives and the enzymes required for their synthesis. nih.gov This approach has been applied to the noscapine biosynthetic pathway to identify pathways for producing other bioactive benzylisoquinoline alkaloids. nih.gov

Future Perspectives and Emerging Research Directions for 1 3,5 Dimethoxybenzyl Isoquinoline

Innovations in Synthetic Methodology for Complex Isoquinoline (B145761) Architectures

The synthesis of isoquinoline and its derivatives has been a subject of intense research, leading to the development of various classical methods such as the Bischler–Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. pharmaguideline.comresearchgate.net However, these traditional approaches often face limitations, including harsh reaction conditions and limited substrate scope. researchgate.net Consequently, modern organic synthesis is continuously striving for more efficient, sustainable, and versatile methodologies to construct complex isoquinoline architectures.

Recent advancements have seen a surge in the use of transition-metal catalysts, which offer novel synthetic routes to isoquinoline derivatives. numberanalytics.com For instance, copper- and rhodium-catalyzed reactions have demonstrated high efficiency in the synthesis of multisubstituted isoquinolines. organic-chemistry.org These methods often involve C-H activation and annulation strategies, providing a direct and atom-economical approach to building the isoquinoline core. organic-chemistry.org The development of one-pot, multi-component reactions further streamlines the synthesis, allowing for the rapid assembly of complex molecules from simple precursors. organic-chemistry.org

Future innovations in this area will likely focus on:

Asymmetric Synthesis: Developing stereoselective methods to access chiral 1-(3,5-dimethoxybenzyl)isoquinoline derivatives, which is crucial for understanding their stereospecific interactions with biological targets.

Green Chemistry Approaches: Utilizing environmentally benign catalysts, solvents, and reaction conditions to minimize the environmental impact of synthesis. This includes the exploration of biocatalysts and renewable feedstocks. numberanalytics.com

Flow Chemistry: Implementing continuous flow technologies for the safe, scalable, and efficient production of these compounds.

Combinatorial Chemistry: Generating diverse libraries of this compound analogs by combining innovative synthetic methods with high-throughput screening techniques.

These advancements will not only facilitate the synthesis of known derivatives but also open doors to novel and structurally diverse compounds with unique biological properties.

Discovery of Novel Biological Targets and Therapeutic Applications

Isoquinoline alkaloids are renowned for their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. numberanalytics.comnih.govrsc.org While the parent compound, isoquinoline, and its simpler derivatives have been extensively studied, the specific biological targets and full therapeutic potential of this compound remain largely unexplored.

The 1-benzylisoquinoline (B1618099) structural motif is the backbone of many naturally occurring alkaloids, such as papaverine (B1678415). wikipedia.org This suggests that derivatives like this compound could interact with a variety of biological targets. Research has shown that isoquinoline derivatives can act as inhibitors of enzymes involved in disease pathways and possess antimicrobial properties. ontosight.ai For example, certain isoquinoline-based compounds have shown potent cytotoxic effects against various cancer cell lines. nih.gov

Future research in this domain should be directed towards:

Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the specific protein targets of this compound and its analogs.

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in treating a broader range of diseases beyond the traditionally associated areas. This could include metabolic disorders, viral infections, and age-related diseases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity and selectivity. This will be crucial for designing more potent and specific drug candidates.

The discovery of novel biological targets will be instrumental in unlocking the full therapeutic potential of this class of compounds.

Integration with Advanced Drug Discovery Platforms (e.g., AI-driven approaches)

For this compound and its derivatives, AI can play a pivotal role in several key areas:

Predictive Modeling: AI algorithms can be trained on existing data for isoquinoline compounds to predict the bioactivity, toxicity, and pharmacokinetic properties of new analogs. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design novel isoquinoline-based molecules with specific desired characteristics, such as high affinity for a particular target and favorable drug-like properties. nih.goveurekalert.org

Target Identification: AI can analyze biological data to identify and validate novel therapeutic targets for these compounds. nih.gov

Polypharmacology: AI can be used to design multi-target ligands, a strategy that can lead to more effective therapies for complex diseases. nih.gov

Role in Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for dissecting complex biological processes. A well-designed chemical probe should be potent, selective, and have a known mechanism of action, allowing researchers to study the function of specific proteins or pathways in a cellular or organismal context.

Given their potential for diverse biological activities, derivatives of this compound could be developed into valuable chemical probes. For instance, a highly selective inhibitor of a particular enzyme could be used to elucidate the role of that enzyme in a specific signaling pathway.

The development of such probes would involve:

Design and Synthesis of Labeled Analogs: Incorporating fluorescent tags, biotin, or other reporter groups into the this compound structure to enable visualization and pull-down experiments.

Photoreactive Probes: Designing photo-crosslinkable derivatives that can covalently bind to their target proteins upon photoactivation, facilitating target identification.

Activity-Based Probes: Creating probes that react covalently with the active site of an enzyme, providing a direct readout of enzyme activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(3,5-Dimethoxybenzyl)isoquinoline and its derivatives?

- Methodology : The synthesis typically involves alkylation of isoquinoline precursors with 3,5-dimethoxybenzyl halides (e.g., 3,5-dimethoxybenzyl bromide). Structural analogs, such as 1-(3,4-dimethoxybenzyl)isoquinoline derivatives, have been synthesized via nucleophilic substitution reactions under basic conditions . For characterization, powder X-ray diffraction (PXRD) and nuclear magnetic resonance (NMR) are critical for confirming crystallinity and regioselectivity .

Q. How can structural conformation and intermolecular interactions of this compound be determined experimentally?

- Methodology : PXRD combined with direct-space genetic algorithms is effective for resolving crystal structures of methoxy-substituted benzyl derivatives, such as 3,5-dimethoxybenzyl bromide, which shares structural motifs with the target compound. This approach identifies key packing motifs (e.g., π-π stacking of aromatic rings) and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodology : Cytotoxicity screening (e.g., MTT assays) and antimicrobial activity tests (disk diffusion or microdilution) are standard. For example, tetrahydroisoquinoline derivatives with methoxy groups have shown dose-dependent antifungal activity, suggesting similar protocols could apply .

Advanced Research Questions

Q. How does the length and substitution pattern of the benzyl group impact the bioactivity of isoquinoline derivatives?

- Methodology : Systematic SAR studies require synthesizing derivatives with varying chain lengths (C6-C17) and substituents (e.g., trifluoromethyl or halogen groups). Computational tools like molecular docking can predict binding affinities to targets (e.g., enzymes or receptors). Evidence from fragment-based drug design shows that substituents at the 1-, 3-, and 7-positions of isoquinoline significantly modulate activity .

Q. What computational approaches are effective for optimizing this compound derivatives without X-ray structural data?

- Methodology : Fragment merging strategies, as demonstrated in anti-inflammatory drug design, combine active fragments substituted at different positions of the isoquinoline core. Molecular dynamics simulations and free-energy perturbation (FEP) calculations refine binding modes. For example, merging fragments at the 1- and 3-positions enhanced potency against COX-2 .

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. antimicrobial effects) be resolved?

- Methodology : Multi-parametric analysis is essential. For instance, if cytotoxicity (IC50) conflicts with antibacterial efficacy (MIC), dose-response curves and selectivity indices (SI = IC50/MIC) should be calculated. Contradictions may arise from off-target effects, which can be probed via proteomics or transcriptomics .

Q. What strategies improve the metabolic stability of this compound derivatives?

- Methodology : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or blocking metabolic hotspots (e.g., methoxy-to-hydroxyl conversion) via fluorination. For example, derivatives with bis(trifluoromethyl)phenoxy groups exhibited enhanced stability in hepatic microsome assays .

Key Research Gaps and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.